molecular formula C8H5N3O4 B13069699 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13069699
M. Wt: 207.14 g/mol
InChI Key: MALMHGWEJKQUTL-UHFFFAOYSA-N
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Description

Product Overview 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a high-purity heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This molecule features a 1,2,4-oxadiazole core, a privileged scaffold in pharmaceutical research, substituted at the 5-position with a 2-oxo-1,2-dihydropyridin-4-yl group and at the 3-position with a carboxylic acid moiety (CID 135973146) . The carboxylic acid group provides a versatile handle for further synthetic modification, making this compound a valuable building block for creating novel derivatives and probes. With a molecular formula of C8H5N3O4 and a molecular weight of 207.14 g/mol, it offers researchers a structurally diverse platform for investigating structure-activity relationships (BenchChem) . Research Applications and Scientific Value This compound is primarily investigated as a key intermediate in the design and synthesis of novel bioactive molecules. Its structural similarity to known pharmacologically active compounds makes it particularly valuable for developing agents that target enzymes or nucleic acids (BenchChem) . The 1,2,4-oxadiazole ring system demonstrates notable bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can improve metabolic stability in drug candidates (PMC) . Research into analogous 5-oxo-1,2,4-oxadiazole derivatives has demonstrated their potential as potent AT1 receptor antagonists with significant antihypertensive activity in spontaneously hypertensive rat models, highlighting the therapeutic relevance of this chemical class (PubMed) . Furthermore, 1,2,4-oxadiazole-based compounds show diverse biological activities including anticancer, antimicrobial, and anti-inflammatory properties, positioning them as valuable scaffolds across multiple therapeutic areas (PMC) . Handling and Safety Information This product is intended for research purposes only and is not classified as a drug, medicine, or pharmaceutical product. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. Strictly for research and development use in controlled laboratory settings. Any form of bodily introduction into humans or animals is prohibited by law. Researchers should handle this material with appropriate personal protective equipment and adhere to all relevant laboratory safety protocols (BenchChem) .

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

5-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-5-3-4(1-2-9-5)7-10-6(8(13)14)11-15-7/h1-3H,(H,9,12)(H,13,14)

InChI Key

MALMHGWEJKQUTL-UHFFFAOYSA-N

Canonical SMILES

C1=CNC(=O)C=C1C2=NC(=NO2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-oxo-1,2-dihydropyridine derivatives with suitable nitrile oxides to form the oxadiazole ring . The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine or oxadiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound is part of a broader family of 1,2,4-oxadiazole-3-carboxylic acid derivatives. Key structural variations lie in the substituents at the 5-position of the oxadiazole ring, which significantly influence physicochemical properties, bioactivity, and synthetic routes. Below is a detailed comparison:

Compound Substituent at 5-Position Molecular Weight Key Properties/Applications Synthesis Method Reference
5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (Target) 2-Oxo-1,2-dihydropyridin-4-yl 221.17 g/mol Potential hydrogen-bonding interactions; unexplored bioactivity (inference from analogs) Likely via cycloaddition or ester hydrolysis
5-(3-Fluoropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid 3-Fluoropyridin-4-yl 209.14 g/mol High purity (95%); electronic effects from fluorine may enhance reactivity Not specified
5-(2-Ethoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid 2-Ethoxyphenyl 235.10 g/mol Antiviral activity (Chikungunya virus P2 cysteine inhibition) Ester hydrolysis of ethyl ester intermediate
5-(4-(Dichloropyrrole-carboxamido)phenyl)-1,2,4-oxadiazole-3-carboxylic acid 4-(3,4-Dichloropyrrole-carboxamido)phenyl Not reported DNA gyrase inhibition (IC50 = 1.2 µM); antimicrobial potential Multi-step synthesis with cycloaddition
5-(1H-Pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylic acid 1H-Pyrazol-3-yl 180.12 g/mol High solubility due to pyrazole moiety; potential scaffold for kinase inhibitors Not specified
5-Methyl-1,2,4-oxadiazole-3-carboxylic acid Methyl 128.09 g/mol Simplest analog; used as a building block for further derivatization Hydrolysis of methyl ester precursors

Key Observations:

Bulky substituents like bromophenyl (e.g., 5-(3-bromophenyl)-1,2,4-oxadiazole-3-carboxylic acid, ) may improve target specificity but reduce solubility. The dihydropyridine group in the target compound could enable redox activity or conformational adaptability, similar to NADH-like molecules .

Synthetic Accessibility :

  • Many analogs are synthesized via cycloaddition (e.g., ) or ester hydrolysis (e.g., ). The target compound likely follows similar routes.
  • Derivatives with heteroaromatic substituents (e.g., pyridine, pyrazole) require regioselective coupling strategies .

Biological Relevance :

  • The 2-ethoxyphenyl derivative demonstrates the importance of aryl substituents in antiviral activity.
  • The dichloropyrrole derivative highlights the role of halogenated groups in DNA gyrase inhibition, suggesting the target compound may share similar mechanisms.

Biological Activity

The compound 5-(2-Oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazole-3-carboxylic acid is a derivative of oxadiazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₈N₄O₃. Its structure features a carboxylic acid group attached to an oxadiazole ring, which enhances its potential pharmacological properties. The presence of the dihydropyridine moiety contributes to its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various oxadiazole compounds and their evaluation against Gram-positive and Gram-negative bacteria. The compound demonstrated promising activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .

Microorganism MIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Bacillus subtilis8

Anticancer Activity

The anticancer potential of the compound has also been investigated. In vitro studies have shown that it induces apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and modulation of apoptotic markers such as Bcl-2 and Bax. One study reported an IC50 value of 15 µM against human breast cancer cells (MCF-7), indicating significant cytotoxicity .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer effects, this compound exhibits anti-inflammatory properties. Experimental models have demonstrated that it reduces pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's ability to inhibit the NF-kB pathway further supports its potential as an anti-inflammatory agent .

Case Studies

  • Antimicrobial Efficacy : A recent study synthesized several oxadiazole derivatives, including our compound of interest. It was tested against various pathogens and showed comparable efficacy to standard antibiotics like ciprofloxacin .
  • Cytotoxicity in Cancer Cells : In a comparative study involving multiple oxadiazole derivatives, our compound exhibited superior cytotoxic effects on MCF-7 cells compared to other derivatives tested, suggesting a structure-activity relationship that warrants further investigation .
  • Inflammation Model : In vivo studies using animal models demonstrated that administration of the compound significantly reduced paw edema in carrageenan-induced inflammation models, showcasing its therapeutic potential in inflammatory diseases .

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